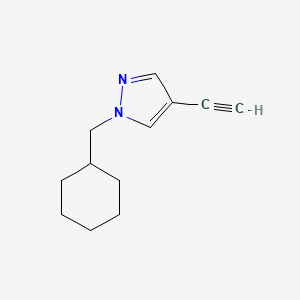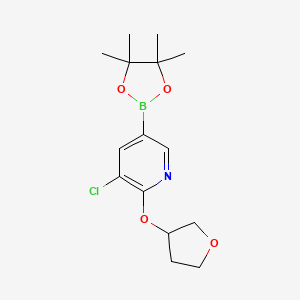
Nebularine cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nebularine can be synthesized through various methods. One efficient synthesis involves the dehydrazination of (hetero)aromatics catalyzed by copper(II) sulfate (CuSO4) in water. This method yields nebularine in good quantities and is considered environmentally friendly . Another method involves the conversion of 6-amino-2-picoline to a suitable 1-deazapurine, followed by a Vorbrüggen type glycosylation and subsequent elaboration of the condensed pyrazole ring .
Industrial Production Methods
Industrial production of nebularine can be achieved through the aforementioned synthetic routes, with optimization for large-scale production. The use of CuSO4 as a catalyst and water as a solvent makes the process more sustainable and suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Nebularine undergoes various chemical reactions, including:
Oxidation: Nebularine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the nebularine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include CuSO4 for dehydrazination, N,O-bis(trimethylsilyl)acetamide for glycosylation, and various oxidizing and reducing agents .
Major Products Formed
The major products formed from these reactions include various nebularine analogues with modified purine rings and different functional groups. These analogues have been studied for their potential biological activities .
Scientific Research Applications
Nebularine has a wide range of scientific research applications, including:
Chemistry: Nebularine is used as a building block for the synthesis of various nucleoside analogues.
Biology: It is used to study the effects of purine nucleosides on cellular processes and DNA synthesis.
Industry: Nebularine is used in the production of nucleoside analogues for pharmaceutical applications.
Mechanism of Action
Nebularine exerts its effects by inhibiting DNA synthesis and inducing apoptosis. It targets various enzymes involved in purine metabolism, including adenosine deaminase, S-adenosylhomocysteine hydrolase, and xanthine oxidase . The inhibition of these enzymes leads to the depletion of ATP and the formation of purine riboside phosphates, ultimately resulting in cell death .
Comparison with Similar Compounds
Nebularine is similar to other purine nucleoside analogues, such as vidarabine and 2′-deoxyadenosine. it is unique in its ability to form hydrogen bonds with all four DNA bases, making it a potential universal base . Other similar compounds include:
Vidarabine: An antiviral drug used to treat herpes simplex virus infections.
2′-Deoxyadenosine: A nucleoside analogue used in the synthesis of DNA and RNA.
Nebularine’s broad spectrum of biological activities and its unique ability to interact with DNA make it a valuable compound for scientific research and pharmaceutical applications .
Properties
Molecular Formula |
C46H61N6O7PSi |
|---|---|
Molecular Weight |
869.1 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C46H61N6O7PSi/c1-32(2)52(33(3)4)60(56-27-15-26-47)58-41-40(57-44(42(41)59-61(10,11)45(5,6)7)51-31-50-39-28-48-30-49-43(39)51)29-55-46(34-16-13-12-14-17-34,35-18-22-37(53-8)23-19-35)36-20-24-38(54-9)25-21-36/h12-14,16-25,28,30-33,40-42,44H,15,27,29H2,1-11H3 |
InChI Key |
PPQDUERYNRWJQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=CN=CN=C32)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


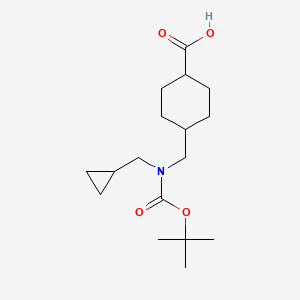
![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)


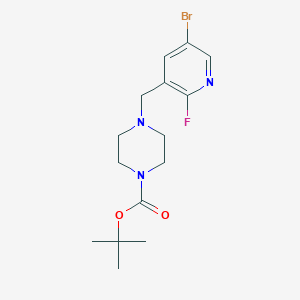
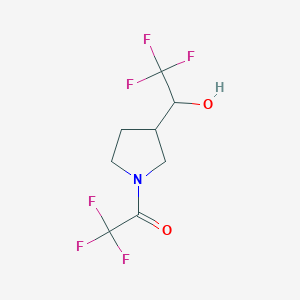

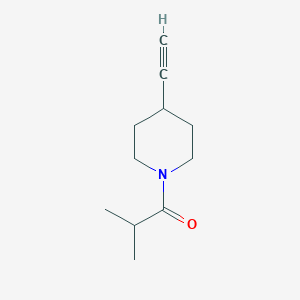
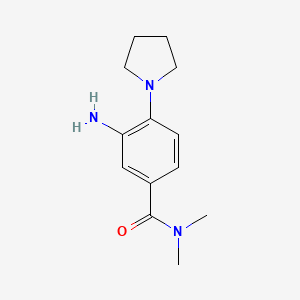
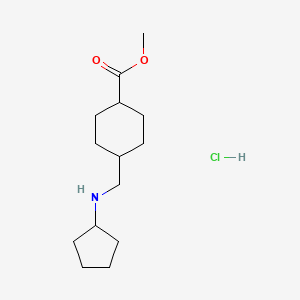
![2-[3-(Aminomethyl)-4-bromophenoxy]acetamide](/img/structure/B12074807.png)

